molecular formula C21H17ClN2OS B2773473 7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105238-39-8

7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2773473
CAS No.: 1105238-39-8
M. Wt: 380.89
InChI Key: BPEXTJBAXWIDOQ-UHFFFAOYSA-N
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Description

7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 3-chlorophenyl group and a 2,5-dimethylbenzyl group. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

7-(3-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2OS/c1-13-6-7-14(2)16(8-13)10-24-12-23-19-18(11-26-20(19)21(24)25)15-4-3-5-17(22)9-15/h3-9,11-12H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEXTJBAXWIDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thieno[3,2-d]pyrimidine Core: The thieno[3,2-d]pyrimidine core can be synthesized through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Substitution Reactions: The 3-chlorophenyl group and the 2,5-dimethylbenzyl group are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.

    Substitution: NaH or KOtBu in DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with possible applications in drug discovery and development.

    Medicine: Preliminary studies suggest that the compound may have therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    7-(3-chlorophenyl)-3-benzylthieno[3,2-d]pyrimidin-4(3H)-one: Similar structure but lacks the 2,5-dimethyl substitution on the benzyl group.

    7-(3-chlorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one: Similar structure with a single methyl substitution on the benzyl group.

    7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one: Similar structure with a different position of the methyl substitution on the benzyl group.

Uniqueness

The uniqueness of 7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both 2,5-dimethyl groups on the benzyl moiety may enhance its lipophilicity, stability, and interaction with biological targets compared to similar compounds with different substitution patterns.

Biological Activity

7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C25_{25}H21_{21}ClN4_4OS2_2
  • Molecular Weight : 493.0 g/mol
  • CAS Number : 847403-55-8

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer effects. The compound exhibits promising cytotoxicity against various cancer cell lines.

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells through the modulation of reactive oxygen species (ROS). Increased ROS levels lead to oxidative stress, which can trigger cell death pathways.

Case Studies

  • Study on Human Melanoma Cells :
    • Objective : Investigate cytotoxic effects on melanoma.
    • Methods : MTT assay and flow cytometry were used to evaluate cell viability and cell cycle progression.
    • Results : The compound showed a selective cytotoxic effect on melanoma cells compared to normal cells, with significant induction of S-phase cell cycle arrest and reduced melanin content.
    • : This study suggests that the compound could serve as a novel candidate for melanoma therapy due to its selective action against cancer cells .
  • Comparison with Standard Chemotherapeutics :
    • In a comparative study, the compound demonstrated superior growth inhibition against various cancer cell lines compared to standard chemotherapeutics like cisplatin. For instance, it achieved over 95% inhibition in MCF-7 breast adenocarcinoma cells .

Data Tables

Cell Line Inhibition (%) Mechanism
MCF-795%ROS-mediated apoptosis
A54977%Cell cycle arrest at S-phase
HeLa60%Induction of oxidative stress

Pharmacological Profile

The pharmacological profile indicates that the compound may also possess anti-inflammatory and antimicrobial properties, which are common among thieno[3,2-d]pyrimidine derivatives. These activities further enhance its therapeutic potential beyond oncology.

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